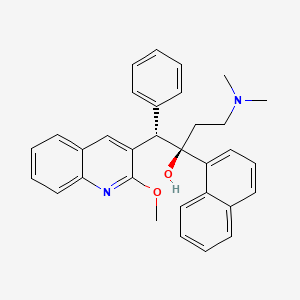
(1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol is a complex organic molecule that features a variety of functional groups, including a dimethylamino group, a methoxyquinoline moiety, a naphthalene ring, and a phenyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol likely involves multiple steps, including the formation of the quinoline ring, the introduction of the methoxy group, and the coupling of the naphthalene and phenyl groups. Typical reaction conditions might include:
Formation of the quinoline ring: This could be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the methoxy group: This step might involve methylation of a hydroxyquinoline derivative using methyl iodide and a base.
Coupling reactions: The naphthalene and phenyl groups could be introduced through Suzuki or Heck coupling reactions, which require palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a quinoline carboxylic acid, while reduction of the quinoline ring could produce a tetrahydroquinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline ring, in particular, suggests potential interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The combination of the quinoline and naphthalene moieties might confer unique pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and diverse functional groups.
Mechanism of Action
The mechanism of action of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial enzymes or cell membranes. If it has anticancer activity, it might interact with DNA or inhibit specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives, naphthalene derivatives, and phenylbutanol derivatives. Examples include:
Quinoline derivatives: Chloroquine, quinine
Naphthalene derivatives: Naphthalene-2-sulfonic acid, naphthalene-1,5-diamine
Phenylbutanol derivatives: 1-phenyl-2-butanol, 1-phenyl-3-butanol
Uniqueness
The uniqueness of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol lies in its combination of functional groups and stereochemistry. The presence of the dimethylamino group, methoxyquinoline moiety, naphthalene ring, and phenyl group in a single molecule provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C32H32N2O2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H32N2O2/c1-34(2)21-20-32(35,28-18-11-16-23-12-7-9-17-26(23)28)30(24-13-5-4-6-14-24)27-22-25-15-8-10-19-29(25)33-31(27)36-3/h4-19,22,30,35H,20-21H2,1-3H3/t30-,32-/m0/s1 |
InChI Key |
NKAVROHGKCODSQ-CDZUIXILSA-N |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















